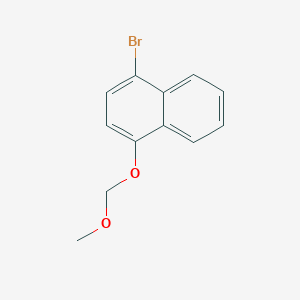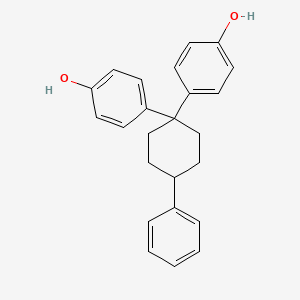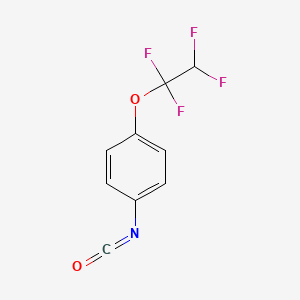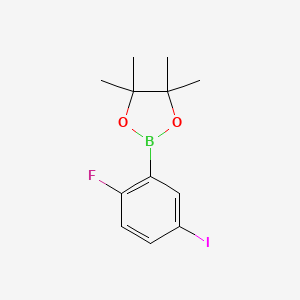
Azido-PEG2-C6-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HaloTag® PEG-Biotin Ligand is a chemical tag that consists of a hydrophilic spacer with four ethylene glycols between the HaloTag® Reactive linker and biotin . This ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .
Synthesis Analysis
The HaloTag® Protein is encoded by a variety of HaloTag® Vectors, which are designed to allow protein fusions . The ligand does not cross the cell membrane efficiently and requires that lysates be prepared prior to labeling .Molecular Structure Analysis
DOPE-PEG(2000)-HALO-TAG is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[polyethylene glycol-2000]-N-[chlorohexyltriethylene glycol] (ammonium salt) . The molecular weight and exact mass are averages based on the polydispersity of PEG .Chemical Reactions Analysis
The amine group on Halo-PEG(4)-NH2 hydrochloride allows for easy attachment to other molecules or surfaces through simple chemical reactions .Physical and Chemical Properties Analysis
The molecular formula of DOPE-PEG(2000)-HALO-TAG is C145H285ClN3O59P (average MW due to polydispersity of PEG). Its percent composition is C 56.52%, H 9.32%, Cl 1.15%, N 1.36%, O 30.63% P 1.01% .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Halo-PEG(2)-Azide and its derivatives are used in the synthesis of functionalized polyethylene glycol (PEG) azides, important for conjugation chemistry and targeted drug delivery. Quantification of azide incorporation into PEG polymers is crucial for their effective use, with 1H NMR analysis being a common method for this purpose (Semple et al., 2016).
Click Chemistry and Conjugation
- Halo-PEG(2)-Azide plays a vital role in "click chemistry," facilitating the synthesis of azido-terminated heterobifunctional PEGs, which can be used for conjugating various ligands (Hiki & Kataoka, 2007).
- It is also used in the development of water and alcohol processable nanowires with well-defined crystalline nanostructure, suitable for the fabrication of organic field effect transistors (OFETs) (Kim et al., 2015).
Biomedical Applications
- In the field of biomedicine, Halo-PEG(2)-Azide is used for the PEGylation of peptides and proteins, improving their therapeutic properties by increasing solubility and reducing immunogenicity (Roberts et al., 2002).
- It also finds application in the synthesis of biodegradable hydrogels for cell delivery, with PEG-based hydrogels synthesized using Click chemistry showing improved mechanical properties and the ability for cell attachment and proliferation (Liu et al., 2009).
Surface Modification and Functionalization
- Halo-PEG(2)-Azide is employed for the modification of surfaces, such as the functionalization of Si(100) surfaces with PEG to create antifouling coatings, improving biocompatibility and reducing protein adsorption (Flavel et al., 2013).
- It also contributes to the immobilization of carbohydrates and proteins onto solid surfaces, enabling the creation of surfaces with specific biological functionalities (Sun et al., 2006).
Environmental and Material Science Applications
- In environmental and material science, modified polymers incorporating Halo-PEG(2)-Azide are used for preventing photodegradation of clear softwoods, demonstrating improved stability and color retention when exposed to outdoor conditions (Grelier et al., 2007).
Wirkmechanismus
Target of Action
Azido-PEG2-C6-Cl, also known as Halo-PEG(2)-Azide, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the ubiquitin-proteasome system .
Mode of Action
this compound acts as a linker in PROTAC molecules, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . This compound contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By enabling the formation of PROTACs, it allows for the manipulation of protein levels within cells, potentially leading to therapeutic effects in various disease states.
Action Environment
The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Azido-PEG2-C6-Cl plays a crucial role in biochemical reactions. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Eigenschaften
IUPAC Name |
1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClN3O2/c11-5-3-1-2-4-7-15-9-10-16-8-6-13-14-12/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXLLWUHUFAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)

![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)
![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)


